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Compound of Interest

Compound Name: 4-(1-Bromovinyl)pyridine
CAS No.: 241481-87-8
Cat. No.: B13025879

Get Quote

. J

Compound: 4-(1-Bromovinyl)pyridine Alternative Names: 4-(1-Bromoethenyl)pyridine; 1-
Bromo-1-(4-pyridyl)ethene CAS Registry Number: 241481-87-8 (Isomer specific) Molecular
Formula: C

H

BrN Molecular Weight: 184.03 g/mol [1]
Introduction & Structural Context[1][2][3][4][5][6]1[7]
[8][9]1[10]

4-(1-Bromovinyl)pyridine is an

-bromovinyl heteroarene.[1] Unlike its

-bromo isomers, the bromine atom is attached to the carbon directly bonded to the pyridine ring

(

). This specific regiochemistry imparts unique spectroscopic signatures, particularly in the
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splitting patterns of the vinyl protons in NMR and the fragmentation stability in Mass
Spectrometry.

Key Applications:
e Suzuki-Miyaura Coupling: Precursor for 4-(1-arylvinyl)pyridines.[1]

o Polymer Chemistry: Monomer for functionalized polyvinylpyridines (though less common
than non-halogenated analogs due to steric bulk).

e Ligand Synthesis: Intermediate for bidentate N,N-ligands.[1]

Synthesis & Sample Preparation Workflow

To ensure high-fidelity spectral data, the sample must be free of common impurities such as 4-
acetylpyridine (precursor) or the gem-dibromide intermediate.[1]

Preparation Protocol for Analysis

e Solvent Selection:
o NMR: Use CDCI

(Chloroform-d) neutralized with basic alumina.[1] Reason: Pyridines can protonate in
acidic CDCI

(due to HCI formation), causing significant chemical shift variations (downfield shifts of
-protons).[1]

o Mass Spec: Dissolve in HPLC-grade Methanol or Acetonitrile.

e Handling: The compound is light-sensitive. Prepare solutions in amber vials to prevent
photolytic debromination.

Synthesis & Impurity Logic (DOT Diagram)
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Thermal Elimination Yields Target 4-(1-Bromovinyl)pyridine
(- HBr) (Target)

Check NMR
P Methyl singlet? (Precursor)
CHBr proton? (Intermediate)

Bromination Gem-Dibromide
(Impurity)

4-Acetylpyridine - PBr5/PBr3

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the critical '‘Gem-Dibromide' impurity check.

Spectroscopic Data Analysis[1][3][11]
A. Mass Spectrometry (EI-MS)

The mass spectrum provides the most immediate confirmation of the structure due to the
characteristic isotopic signature of Bromine.

Key Diagnostic Features:
e Molecular lon Cluster (

): You will observe two peaks of nearly equal intensity separated by 2 mass units. This is the
hallmark

ratio.

o Base Peak: Often

104 (Loss of Br).

o Fragmentation Logic: The bond between the vinyl carbon and Bromine is weaker than the
Pyridine-Vinyl bond, leading to preferential loss of the halogen.
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Relative .
lon Fragment m/z (approx) Interpretation
Abundance
Molecular lon (
183/185 ~40-60% (1:1 ratio) ).[1] Confirms
Formula.
Vinylpyridine cation.[1
104 100% (Base Peak) iRy s
Loss of Br atom.
] Loss of HBr
103 Variable o
(Elimination).[1]
Pyridyl cation
78 High (cleavage of vinyl
group).[1]
Fragmentation of the
51 Moderate pyridine ring (loss of

HCN).

B. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional groups and ensuring no carbonyl (C=0) remains from

the starting material.

(confirms conversion of 4-acetylpyridine).[1]

C=C Stretch: ~1610 - 1630 cm

Absence of C=0: No strong band at ~1680-1700 cm

.[1] This band may overlap with the pyridine ring breathing modes but is distinctively sharp.

C-Br Stretch: ~600 - 700 cm

.[1] Strong, sharp bands in the fingerprint region.

Pyridine Ring Modes: ~1590 cm
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and ~1400 cm

(C=N/ C=C aromatic skeletal vibrations).[1]

C. Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation.

H NMR (400 MHz, CDCI

)

The spectrum is characterized by a para-substituted pyridine system (AA'BB’) and a terminal

methylene group (=CH

).
Proton Shift ( Coupling (
Environmen Multiplicity Integration Assignment
t ppm) Hz)
Protons
Pyridine adjacent to
8.55 - 8.65 Doublet (d) 2H Nitrogen
-H (deshielded).
[1]
Pyridine Protons meta
7.40 - 7.50 Doublet (d) 2H to Nitrogen.
H [1]
Proton trans
Vinyl 6.10 - 6.20 Doublet(d)  1H to Br (cis to
Py).[1]
Proton cis to
Vinyl 5.80 - 5.90 Doublet (d) 1H Br (trans to
Py).[1]
Critical Analysis:
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Geminal Coupling: The two vinyl protons are chemically non-equivalent. They couple to each
other with a small geminal coupling constant (

Hz).
Chemical Shift Logic: The proton cis to the aromatic ring (

) is typically more deshielded (higher ppm) due to the ring current anisotropy compared to
the proton cis to the Bromine (

).

Impurity Flag: If you see a singlet at

2.6 ppm, you have unreacted 4-acetylpyridine.[1] If you see a triplet/doublet pattern at

3-4 ppm, you may have the non-eliminated dibromide.

C NMR (100 MHz, CDCI

)
Carbon Shift ( .
Envi ; Type Assignment
nvironmen
ppm)
Pyridine C2/C6 149.0 - 150.5 CH -Carbons (next to N).
[1]
Quaternary C
Pyridine C4 145.0 - 147.0 c attached to vinyl
group.[1]
Vinyl C-Br 128.0 - 132.0 C -Vinyl Carbon (bonded
to Br).[1]
Pyridine C3/C5 120.0-123.0 CH _Carbons.[1]
ol = Terminal methylene
Vinyl =CH 118.0 - 120.0 CH Y
carbon.[1]
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Self-Validating Fragmentation Pathway[1]

To confirm the identity of the molecule during Mass Spec analysis, look for the specific loss of
the Bromine atom followed by the disintegration of the pyridine ring.

Pathway Logic

m/z 183 / 185
(1:1 Ratio)

1

1

:
Molecular lon [M]+ Y 1

l Dominant Path: Loss of weak C-Br bond first.

1

1

Bre (79/81)

Vinylpyridine Cation
[M - Br]+
m/z 104
(Base Peak)

- C2H2 (Acetylene)

Pyridyl Cation
[M - C2H2Br]+
m/z 78

Ring Fragment
[C4H3]+
m/z 51

Click to download full resolution via product page

Figure 2: Mass Spectrometry fragmentation pathway. The loss of Bromine to form the m/z 104
cation is the primary diagnostic transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. L-Leucinol | C6H15NO | CID 111307 - PubChem [pubchem.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
(1-Bromovinyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13025879/docs#technical-guide-spectroscopic-
characterization-of-4-1-bromovinyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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